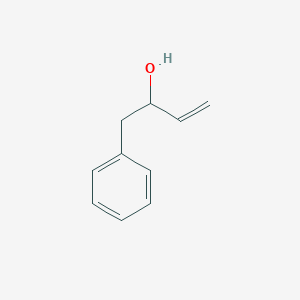

1-Phenylbut-3-en-2-ol

概要

説明

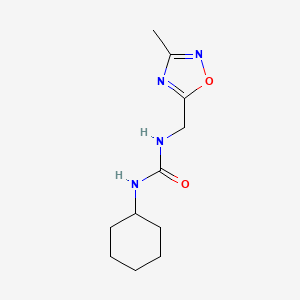

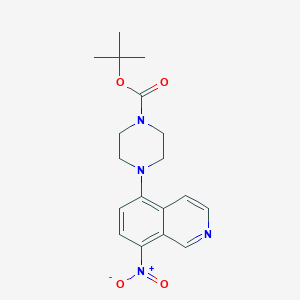

1-Phenylbut-3-en-2-ol is a secondary alcohol, an aromatic alcohol, and an olefinic compound . It has a floral type odor and a waxy type flavor . The molecular formula is C10H12O, with an average mass of 148.202 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a but-3-en-2-ol moiety . The molecule has a double bond, contributing to its olefinic nature .Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 1.0±0.1 g/cm3, a boiling point of 228.5±0.0 °C at 760 mmHg, and a flash point of 105.6±14.5 °C . The compound has a molar refractivity of 46.3±0.3 cm3, and a molar volume of 148.6±3.0 cm3 .科学的研究の応用

Bioreduction with Plant Tissue in Organic Solvent

- (Majewska & Kozłowska, 2013) explored the reduction of trans-4-phenylbut-3-en-2-one using carrot, celeriac, and beetroot in isooctane, obtaining (S)-trans-4-Phenylbut-3-en-2-ol with high yields and enantiomeric excess.

Stereochemical Studies in Photolysis

- In 1977, Coxon & Hii investigated the stereochemistry of 2-methyl-1-phenylbut-3-en-1-ols and related compounds during photolysis, offering insights into the cyclization mechanisms of these substances. (Coxon & Hii, 1977).

Isomerization Catalyzed by Palladium Complexes

- Davies, Dimichiel, & Pickles (1968) studied the isomerization of n-phenylbutenes catalyzed by palladium complexes, highlighting the reaction pathways and kinetics involved. (Davies, Dimichiel, & Pickles, 1968).

Cell Growth Inhibitory Properties

- Ducki et al. (1997) synthesized a series of (E)-1-phenylbut-1-en-3-ones, including compounds related to 1-Phenylbut-3-en-2-ol, to evaluate their cytotoxic activity against leukemia cell lines. (Ducki et al., 1997).

Regio- and Diastereocontrol in Carbonyl Allylation

- Ito, Kishida, Kurusu, & Masuyama (2000) described the regio- and diastereoselective carbonyl allylations of 1-halobut-2-enes with tin(II) halides, a process relevant to the synthesis of compounds like this compound. (Ito, Kishida, Kurusu, & Masuyama, 2000).

Nickel-Catalyzed Reactions of Enone with Ethylene

- Nishimura, Haba, Ohashi, & Ogoshi (2010) explored the nickel-catalyzed reactions of (E)-1-phenylbut-2-en-1-one with ethylene, revealing insights into the reaction mechanisms and product formation. (Nishimura, Haba, Ohashi, & Ogoshi, 2010).

Catalytic Hydrogenation with Rhodium Complexes

- Fujitsu, Matsumura, Shirahama, Takeshita, & Mochida (1982) investigated the catalytic hydrogenation of 3,4-epoxybut-1-ene using cationic rhodium complexes, which could apply to similar compounds like this compound. (Fujitsu, Matsumura, Shirahama, Takeshita, & Mochida, 1982).

Enoate Reductase Activity in Biotransformation

- Skrobiszewski, Ogórek, Pląskowska, & Gładkowski (2013) studied the enoate reductase activity of Pleurotus ostreatus on compounds like (E)-4-Phenylbut-3-ene-2-one, which is closely related to this compound, examining its biotransformation capabilities. (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is an aromatic alcohol Aromatic alcohols often interact with various enzymes and receptors in the body, influencing their function

Mode of Action

As an aromatic alcohol, it may interact with its targets through hydrogen bonding, influencing their function and leading to changes at the molecular level . More detailed studies are required to elucidate the precise interactions and resulting changes.

Biochemical Pathways

Aromatic alcohols can participate in various biochemical reactions and pathways, depending on their specific targets

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Phenylbut-3-en-2-ol is currently limited. As an aromatic alcohol, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its classification as an aromatic alcohol, it may influence the function of various enzymes and receptors, leading to changes at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets . Additionally, the compound’s safety data indicates that it should be stored at a temperature of 4°C .

生化学分析

Biochemical Properties

It is known to be an efficient ligand for the treatment of halides . It also has been used in allylation reactions with proton catalysis and as an epoxide functional group .

Molecular Mechanism

It is known to interact with halides, suggesting it may have binding interactions with these biomolecules

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

1-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABPTAJNCGKQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6052-66-0 | |

| Record name | 1-phenylbut-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-(p-tolyl)-2H-tetrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2945960.png)

![5-Bromo-2-[1-[(2-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2945974.png)

![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide](/img/structure/B2945978.png)

![N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide](/img/structure/B2945980.png)

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)